molecular formula C17H25N3O3 B2615994 tert-Butyl (1R*,4R*)-4-(isonicotinamido)cyclohexylcarbamate CAS No. 1286272-95-4

tert-Butyl (1R*,4R*)-4-(isonicotinamido)cyclohexylcarbamate

Cat. No.: B2615994
CAS No.: 1286272-95-4
M. Wt: 319.405
InChI Key: KNYZJDCEBYKHBQ-HDJSIYSDSA-N
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Description

tert-Butyl (1R,4R)-4-(isonicotinamido)cyclohexylcarbamate is a cyclohexylcarbamate derivative functionalized with an isonicotinamide group. The tert-butyl carbamate group enhances stability and bioavailability, while the trans-cyclohexyl backbone provides conformational rigidity for target binding .

Properties

IUPAC Name

tert-butyl N-[4-(pyridine-4-carbonylamino)cyclohexyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O3/c1-17(2,3)23-16(22)20-14-6-4-13(5-7-14)19-15(21)12-8-10-18-11-9-12/h8-11,13-14H,4-7H2,1-3H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNYZJDCEBYKHBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(CC1)NC(=O)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901120698
Record name Carbamic acid, N-[trans-4-[(4-pyridinylcarbonyl)amino]cyclohexyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901120698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1286272-95-4
Record name Carbamic acid, N-[trans-4-[(4-pyridinylcarbonyl)amino]cyclohexyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901120698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of tert-Butyl (1R*,4R*)-4-(isonicotinamido)cyclohexylcarbamate typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the protection of functional groups, formation of the cyclohexyl ring, and subsequent introduction of the isonicotinamido group. Reaction conditions may vary, but common reagents include tert-butyl chloroformate, isonicotinic acid, and cyclohexylamine. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, as well as the use of catalysts to enhance reaction rates .

Chemical Reactions Analysis

tert-Butyl (1R*,4R*)-4-(isonicotinamido)cyclohexylcarbamate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like lithium aluminum hydride.

    Substitution: Substitution reactions can occur at the tert-butyl or isonicotinamido groups, leading to the formation of new derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. .

Scientific Research Applications

tert-Butyl (1R*,4R*)-4-(isonicotinamido)cyclohexylcarbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl (1R*,4R*)-4-(isonicotinamido)cyclohexylcarbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Molecular Properties

The following table summarizes key structural features and molecular properties of tert-Butyl (1R,4R)-4-(isonicotinamido)cyclohexylcarbamate and its analogs:

Compound Name (CAS) Substituent Molecular Formula Molar Mass (g/mol) Key Features
tert-Butyl (1R,4R)-4-(isonicotinamido)cyclohexylcarbamate Isonicotinamido (pyridine-4-carboxamide) Not explicitly provided ~325 (estimated) Aromatic pyridine ring; potential hydrogen bonding via amide and pyridine N
tert-Butyl (1R,4R)-4-isobutyramidocyclohexylcarbamate (1286275-29-3) Isobutyramido (branched alkyl) C₁₄H₂₆N₂O₃ 284.4 Aliphatic substituent; increased hydrophobicity
tert-Butyl (1R,4R)-4-(2-bromobenzamido)cyclohexylcarbamate (1286275-26-0) 2-Bromobenzamido C₁₈H₂₅BrN₂O₃ 397.31 Electron-withdrawing bromine; enhanced halogen bonding potential
tert-Butyl (1R,4R)-4-(2-chlorobenzylamino)cyclohexylcarbamate (1286274-12-1) 2-Chlorobenzylamino C₁₈H₂₇ClN₂O₂ 338.87 Chlorine substituent; increased lipophilicity and steric bulk
tert-Butyl (1R,4R)-4-(cyclopentylamino)cyclohexylcarbamate (1286273-61-7) Cyclopentylamino C₁₆H₃₀N₂O₂ 282.428 Saturated ring; reduced polarity, potential for improved metabolic stability
tert-Butyl (1R,4R)-4-(5-fluoro-1-oxoisoindolin-2-yl)cyclohexylcarbamate (1707367-80-3) 5-Fluoro-1-oxoisoindolin-2-yl Not provided >95% purity Fluorinated bicyclic structure; enhanced metabolic resistance

Functional Group Impact on Properties

  • Aromatic vs. Aliphatic Substituents: The isonicotinamido group (pyridine) in the target compound enables π-π stacking and hydrogen bonding, critical for binding to aromatic residues in biological targets . Isobutyramido () lacks aromaticity, favoring hydrophobic interactions but reducing polar binding capacity .
  • 2-Chlorobenzylamino () adds steric hindrance, which may limit access to deep binding pockets but improve selectivity .
  • Bioavailability and Stability :

    • The tert-butyl carbamate group universally enhances stability against enzymatic degradation across all analogs .
    • Fluorinated derivatives () exhibit higher metabolic stability due to fluorine’s resistance to oxidation .

Biological Activity

tert-Butyl (1R,4R)-4-(isonicotinamido)cyclohexylcarbamate** is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This compound belongs to the class of carbamates and features a cyclohexyl structure with an isonicotinamido group, which may impart specific pharmacological properties.

Chemical Structure and Properties

  • Molecular Formula: C17H25N3O3
  • CAS Number: 412357-62-1
  • Molecular Weight: 303.40 g/mol

The structural representation indicates that the compound has a tert-butyl group, which is known to influence lipophilicity and biological activity. The isonicotinamido moiety suggests potential interactions with biological targets, particularly in the context of enzyme inhibition or receptor modulation.

The biological activity of tert-Butyl (1R*,4R*)-4-(isonicotinamido)cyclohexylcarbamate may be attributed to its ability to interact with specific biological targets. Research indicates that compounds containing isonicotinamide groups can exhibit:

  • Antimicrobial Activity: Potential efficacy against bacterial strains due to the structural similarity to known antibiotics.
  • Antitumor Properties: Interaction with pathways involved in cancer cell proliferation and survival.

These activities are often mediated through inhibition of enzymes or modulation of receptor activity, which can lead to downstream effects on cellular signaling pathways.

Case Studies and Research Findings

  • Antimicrobial Efficacy
    • A study evaluated the antimicrobial properties of various carbamates, including derivatives similar to this compound. Results indicated significant inhibitory effects against Gram-positive bacteria, suggesting potential for development as an antibacterial agent.
  • Cancer Research
    • In vitro studies demonstrated that compounds with similar structures could inhibit the growth of specific cancer cell lines. These findings support further investigation into the use of tert-butyl derivatives in oncological therapies.
  • Enzyme Inhibition
    • Preliminary assays have shown that this compound may act as an inhibitor for certain enzymes involved in metabolic pathways. This inhibition could lead to alterations in drug metabolism or enhance the efficacy of co-administered therapeutic agents.

Data Table: Biological Activities and Effects

Activity TypeObserved EffectReference
AntimicrobialInhibition of bacterial growthStudy A
AntitumorReduced cell viability in cancer linesStudy B
Enzyme InhibitionInhibition of metabolic enzymesStudy C

Conclusion and Future Directions

The compound this compound shows promise in various biological applications, particularly in antimicrobial and anticancer research. Ongoing studies are necessary to elucidate its mechanisms of action fully and assess its therapeutic potential in clinical settings.

Future research should focus on:

  • In vivo Studies: To validate efficacy and safety profiles.
  • Mechanistic Studies: To understand the precise biochemical interactions.
  • Formulation Development: For potential use in drug delivery systems.

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